1-Cyclopentyl-1-tosylmethyl isocyanide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

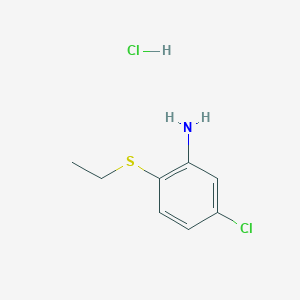

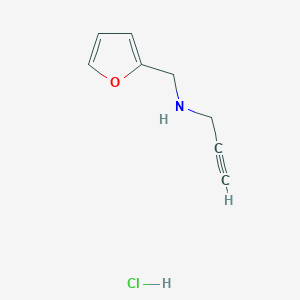

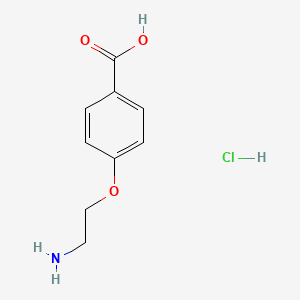

1-Cyclopentyl-1-tosylmethyl isocyanide is a biochemical used for proteomics research . Its molecular formula is C14H17NO2S and has a molecular weight of 263.36 .

Molecular Structure Analysis

The InChI code for 1-Cyclopentyl-1-tosylmethyl isocyanide is 1S/C14H17NO2S/c1-11-7-9-13(10-8-11)18(16,17)14(15-2)12-5-3-4-6-12/h7-10,12,14H,3-6H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

1-Cyclopentyl-1-tosylmethyl isocyanide is a brown liquid . It has a molecular weight of 263.36 .Scientific Research Applications

Novel Paradigm in Organic Synthesis

1-Cyclopentyl-1-tosylmethyl isocyanide, also known as TosMIC, has been identified as a critical reagent in organic synthesis. It facilitates the construction of various biologically significant scaffolds, including pyrroles, benzimidazoles, imidazopyridines, quinolones, and quinolines. This reagent plays a vital role in synthesizing natural products such as (−)-ushikulide A, variolin B, porphobilinogen, and mansouramycin B. TosMIC's utility spans various synthetic methodologies, including Michael additions, cycloadditions, and cascade/tandem/multicomponent reactions (Kaur, Wadhwa, & Sharma, 2015).

Synthesis of 1-Isocyano-1-Tosylalkenes

The lithio derivative of α-(trimethylsilyl)tosylmethyl isocyanide has been utilized to develop an improved method for synthesizing 1-isocyano-l-tosylalkenes. This process involves reactions with aromatic aldehydes, α,β-unsaturated aldehydes, and cyclobutanone, showcasing a versatile application in organic synthesis (Leusen & Wildeman, 2010).

Conversion of Ketones to Nitriles

Tosylmethyl isocyanide (TosMIC) has been effectively used for the direct conversion of ketones to nitriles, demonstrating its versatility beyond heterocyclic synthesis. This process showcases TosMIC's role in introducing a one-carbon unit in such conversions, highlighting its importance in synthetic chemistry (Oldenziel, Vanleusen, & Leusen, 1977).

Cycloaddition Reactions in Multi-component Reactions

Isocyanide-based cycloaddition reactions, particularly involving TosMIC, have emerged as an essential tool in the synthesis of diverse heterocyclic scaffolds. These reactions facilitate the creation of functionalized pyrroles, imidazoles, furans, oxazoles, and pyrazoles, underlining TosMIC's significance in expanding the horizons of organic synthesis (Kaur, Wadhwa, Bagchi, & Sharma, 2016).

Synthesis of Bicyclic Structures

Tosylmethyl isocyanide has been used in the bicyclization of isocyanides, an innovative strategy for creating fused pyrroles. This method demonstrates the potential of TosMIC in trapping incipient imidoyl anions, emphasizing its role in the synthesis of complex organic structures (Zhang, Xu, Xia, & Liu, 2011).

Safety And Hazards

properties

IUPAC Name |

1-[cyclopentyl(isocyano)methyl]sulfonyl-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2S/c1-11-7-9-13(10-8-11)18(16,17)14(15-2)12-5-3-4-6-12/h7-10,12,14H,3-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBRQNBTPMQAPH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2CCCC2)[N+]#[C-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-1-tosylmethyl isocyanide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1h-Benzoimidazol-2-ylmethyl)-methyl-amino]-acetic acid dihydrochloride](/img/structure/B1318429.png)

![(2-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1318460.png)

![3-Ethoxy-4-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde](/img/structure/B1318472.png)

![2-[(2-Fluorobenzyl)thio]acetohydrazide](/img/structure/B1318481.png)